molecular formula C7H5BrClF B3059696 5-Bromo-3-chloro-2-fluorotoluene CAS No. 1160574-49-1

5-Bromo-3-chloro-2-fluorotoluene

Cat. No. B3059696
CAS RN: 1160574-49-1
M. Wt: 223.47
InChI Key: QPVLYXFDAOPVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-fluorotoluene is an organic compound . It is used as an intermediate in the synthesis of other chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a toluene (methylbenzene) ring with bromine, chlorine, and fluorine substituents . The exact positions of these substituents on the ring define the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, similar compounds like 2-Bromo-5-fluorotoluene are used to produce other chemicals, such as 2-Bromo-5-fluoro-benzoic acid . The reaction occurs with reagent KMnO4, solvent H2O, and other conditions of heating .

Scientific Research Applications

Protonation Studies

5-Bromo-3-chloro-2-fluorotoluene has been utilized in the study of protonation of halogen-containing benzenes. Research indicates that such compounds form stable benzenium ions in specific conditions, providing insights into their molecular structures and reaction behaviors. This has implications for understanding the fundamental chemical processes in organic chemistry (Brouwer, 2010).

Synthesis Applications

The compound plays a role in the synthesis of various chemical intermediates. For instance, 2-Bromo-6-fluorotoluene, a related compound, is an important medical intermediate, synthesized from 2-Amino-6-nitrotoluene. The synthesis process and the structure of these intermediates offer valuable insights for medical chemistry (Li Jiang-he, 2010).

Catalytic Amination

This compound is also involved in catalytic amination processes. Such studies focus on the chemoselective functionalization of the compound, exploring how different conditions affect the substitution patterns. This research is significant for developing new synthetic methodologies in organic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogenation Studies

Research on pseudotetrahedral polyhaloadamantanes, including compounds similar to this compound, reveals information about chirality probes and their synthesis. Such studies contribute to the understanding of halogenation mechanisms and the stability of halogen-containing compounds (Schreiner et al., 2002).

Molecular Structure Analysis

The compound is also significant in the study of molecular structures and interactions. For example, research into internal rotation and chlorine nuclear quadrupole coupling in related halogenated toluenes provides insights into molecular dynamics and interactions at the atomic level (Nair et al., 2020).

Safety and Hazards

5-Bromo-3-chloro-2-fluorotoluene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVLYXFDAOPVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271903
Record name 5-Bromo-1-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160574-49-1
Record name 5-Bromo-1-chloro-2-fluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-2-fluorotoluene
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloro-2-fluorotoluene
Reactant of Route 3
5-Bromo-3-chloro-2-fluorotoluene
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-chloro-2-fluorotoluene
Reactant of Route 5
5-Bromo-3-chloro-2-fluorotoluene
Reactant of Route 6
5-Bromo-3-chloro-2-fluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.